molecular formula C10H6Cl2F2 B6322513 (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene CAS No. 340-01-2

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene

Cat. No.: B6322513
CAS No.: 340-01-2
M. Wt: 235.05 g/mol
InChI Key: ZJRCWXJOQOYMEK-UHFFFAOYSA-N
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Description

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene is an organic compound with the molecular formula C10H6Cl2F2 It is a derivative of cyclobutene, featuring both chlorine and fluorine substituents on the cyclobutene ring, as well as a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing chlorine and fluorine substituents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve specific temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents on the cyclobutene ring, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the reactivity and stability of the compound, affecting its interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)methane
  • (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)ethane
  • (4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)propane

Uniqueness

(4,4-Dichloro-3,3-difluoro-1-cyclobutenyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the cyclobutene ring, as well as the attached benzene ring. This combination of substituents and structural features imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

(4,4-dichloro-3,3-difluorocyclobuten-1-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2F2/c11-10(12)8(6-9(10,13)14)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRCWXJOQOYMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C2(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282827
Record name NSC28257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340-01-2
Record name NSC28257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC28257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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